molecular formula C11H19F3N2O B13426276 4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol

4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol

Cat. No.: B13426276
M. Wt: 252.28 g/mol
InChI Key: NUENBEUODPJSDN-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a bipiperidine structure. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydrogenation reduction of 4-(trifluoromethyl)pyridine using catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere . The reaction conditions include maintaining a temperature of around 100°C and a pressure of 3-12 atmospheres.

Industrial Production Methods

For industrial production, the process is scaled up to ensure high yield and purity. The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated by distillation to remove solvents like ethanol. The final product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.

    Substitution: Sodium trifluoroacetate in the presence of a suitable solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces the corresponding alcohols or amines .

Scientific Research Applications

4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.

    Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals

Uniqueness

4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol is unique due to its bipiperidine structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H19F3N2O

Molecular Weight

252.28 g/mol

IUPAC Name

1-piperidin-4-yl-4-(trifluoromethyl)piperidin-4-ol

InChI

InChI=1S/C11H19F3N2O/c12-11(13,14)10(17)3-7-16(8-4-10)9-1-5-15-6-2-9/h9,15,17H,1-8H2

InChI Key

NUENBEUODPJSDN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)(C(F)(F)F)O

Origin of Product

United States

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